molecular formula C4H10N4O8S-2 B11729629 Diaminopyrimidine-2,4-diol dihydrate sulfate

Diaminopyrimidine-2,4-diol dihydrate sulfate

Cat. No.: B11729629
M. Wt: 274.21 g/mol
InChI Key: GPXIGWWLXWSTGZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaminopyrimidine-2,4-diol dihydrate sulfate is a chemical compound that belongs to the class of diaminopyrimidines These compounds are characterized by the presence of two amine groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaminopyrimidine-2,4-diol dihydrate sulfate typically involves the reaction of 2,4-diaminopyrimidine with sulfuric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Diaminopyrimidine-2,4-diol dihydrate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Diaminopyrimidine-2,4-diol dihydrate sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a dihydrofolate reductase inhibitor.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of diaminopyrimidine-2,4-diol dihydrate sulfate involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diaminopyrimidine-2,4-diol dihydrate sulfate include:

Uniqueness

Unlike some of its analogs, it has shown promise in various fields beyond just antimicrobial and anticancer applications, making it a versatile compound for scientific research .

Properties

Molecular Formula

C4H10N4O8S-2

Molecular Weight

274.21 g/mol

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfate;dihydrate

InChI

InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2/p-2

InChI Key

GPXIGWWLXWSTGZ-UHFFFAOYSA-L

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.O.O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.